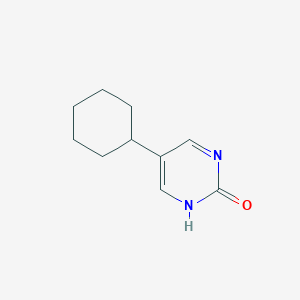

5-Cyclohexylpyrimidin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90253-47-7 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

5-cyclohexyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C10H14N2O/c13-10-11-6-9(7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12,13) |

InChI Key |

VFVCQLXOAHBUAG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CNC(=O)N=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclohexylpyrimidin 2 1h One

Retrosynthetic Analysis of the 5-Cyclohexylpyrimidin-2(1H)-one Core Structure

A retrosynthetic analysis of the this compound structure logically deconstructs the target molecule into simpler, more readily available starting materials. The primary disconnections are typically made within the pyrimidinone ring, breaking it down into key synthons.

The most common retrosynthetic approach involves a three-component disconnection corresponding to the Biginelli reaction. This breaks the molecule down into three key precursors:

Urea (B33335) : This provides the N1-C2-N3 backbone of the pyrimidinone ring.

An aldehyde : In the classic Biginelli reaction, this would provide the C4 and its substituent. For the target molecule, a formaldehyde (B43269) equivalent could be used, or the required functionality could be incorporated into the β-dicarbonyl component.

A cyclohexyl-containing β-dicarbonyl compound : This is the key synthon that introduces the cyclohexyl group at the C5 position.

An alternative retrosynthetic pathway involves the disconnection of a C3 synthon and a urea-like component. researchgate.net This is a two-component strategy where the C4-C5(cyclohexyl)-C6 fragment is condensed with urea. This approach is conceptually similar to the Biginelli reaction but starts with a pre-formed three-carbon chain containing the desired substitution.

| Retrosynthetic Strategy | Key Disconnections | Resulting Precursors/Synthons |

| Three-Component (Biginelli-type) | N1-C6, N1-C2, N3-C4 | Urea, Aldehyde, Cyclohexyl-β-dicarbonyl |

| Two-Component Condensation | N1-C6, N3-C4 | Urea, Cyclohexyl-containing C3 synthon |

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is highly dependent on the availability and preparation of crucial precursors.

The central challenge in the synthesis of the target molecule is the preparation of a suitable synthon that incorporates the cyclohexyl group at the appropriate position. Based on the retrosynthetic analysis, a key intermediate would be a cyclohexyl-substituted β-dicarbonyl compound. For instance, 2-cyclohexyl-1,3-propanedial or a synthetic equivalent would be an ideal precursor.

Another plausible precursor is a cyclohexyl-substituted β-ketoester or a similar compound that can undergo cyclization with urea. The synthesis of such precursors often starts from simpler cyclohexyl derivatives, such as cyclohexanecarboxaldehyde (B41370) or cyclohexylacetone.

Urea is the most direct precursor for the N1-C2-N3 portion of the pyrimidinone ring and is typically used without derivatization. researchgate.net However, in some synthetic strategies, particularly those aiming for derivatives of the target molecule, substituted ureas may be employed.

An important alternative is the use of thiourea (B124793). nih.govnih.gov This leads to the formation of the corresponding 5-cyclohexylpyrimidine-2(1H)-thione. The thione can then be converted to the desired 2-oxo derivative in a subsequent step, for example, by treatment with an oxidizing agent or by S-alkylation followed by hydrolysis. The use of thiourea is common in Biginelli-type reactions and provides a versatile route to pyrimidinones (B12756618). nih.gov

| Precursor Type | Example Compound | Role in Synthesis | Reference |

| Cyclohexyl-Containing Synthon | 2-Cyclohexyl-1,3-propanedial | Provides C4-C5(cyclohexyl)-C6 fragment | Inferred |

| Pyrimidinone Ring Precursor | Urea | Provides N1-C2-N3 fragment | researchgate.net |

| Pyrimidinone Ring Precursor | Thiourea | Provides N1-C2(S)-N3 fragment, convertible to oxo | nih.govnih.gov |

Direct Cyclization and Ring Formation Strategies for this compound

The final and most critical step in the synthesis is the cyclization reaction that forms the pyrimidinone ring.

The most probable and efficient method for constructing the this compound ring is a condensation reaction analogous to the Biginelli reaction. researchgate.netnih.gov In a likely synthetic scheme, a three-carbon synthon bearing the cyclohexyl group at the central carbon, such as 2-cyclohexylmalondialdehyde or a derivative, would be condensed with urea. This reaction is typically carried out in an acidic medium, with an alcohol like ethanol (B145695) often serving as the solvent. The acid catalyzes the condensation and subsequent dehydration to yield the stable heterocyclic ring.

Variations of this reaction, such as those using different catalysts or reaction conditions (e.g., microwave irradiation), have been developed to improve yields and reaction times for structurally related pyrimidines.

The 2(1H)-one functionality, which is a cyclic urea structure, is most directly formed by using urea as one of the key reactants in the cyclization process. researchgate.net The carbonyl group of the urea molecule becomes the C2 carbonyl of the pyrimidinone ring.

Advanced Synthetic Techniques and Methodological Considerations

The synthesis of specifically substituted pyrimidinones like this compound benefits from advanced organic chemistry techniques that allow for precise control and efficiency. These methods are crucial for developing libraries of analogues for research and for optimizing the production of the target compound.

Parallel synthesis and high-throughput chemistry are powerful strategies for the rapid generation of large libraries of related compounds, which is essential in medicinal chemistry for exploring structure-activity relationships (SAR). nih.govingentaconnect.comacs.org These techniques enable the simultaneous synthesis of numerous pyrimidinone analogues by systematically varying the substituents.

High-Throughput Experimentation (HTE) allows for the screening of a diverse range of reaction conditions in parallel on a microscale, which can accelerate the discovery of optimal synthetic routes. acs.org For pyrimidine-based scaffolds, parallel synthesis can be employed to create molecular diversity, for example, by condensing various N-pyrazolylamides and nitriles to generate a library of 1H-pyrazolo[3,4-d]pyrimidines. nih.gov This approach is not limited to traditional cross-coupling reactions and can provide access to challenging substituents, thereby expanding the accessible chemical space. nih.gov Solid-phase synthesis is another key technique where a starting material is bound to a resin, and subsequent reactions are carried out in a stepwise manner, which simplifies purification as excess reagents and by-products are simply washed away. ingentaconnect.com This methodology has been successfully applied to generate large libraries of pyrimidinopyrimidines through controlled sequential nucleophilic aromatic substitution (SNAr) reactions. ingentaconnect.com

Table 1: Approaches in Parallel Synthesis for Pyrimidine (B1678525) Scaffolds

| Methodology | Description | Key Advantages | Reference(s) |

|---|---|---|---|

| Solution-Phase Parallel Synthesis | Synthesis of compound libraries in solution, often using automated liquid handlers. | Faster reaction kinetics, easier reaction monitoring. | nih.gov |

| Solid-Phase Synthesis (SPS) | A substrate is anchored to a solid support (resin) for the duration of the synthesis. | Simplified purification (filtration-based), potential for automation. | ingentaconnect.com |

| High-Throughput Experimentation (HTE) | Miniaturized, parallel experiments to rapidly screen reaction conditions (catalysts, solvents, etc.). | Rapid optimization, reduced material consumption, blueprint for scalability. | acs.org |

| Combinatorial Thionation | Parallel conversion of pyrimidinone carbonyl groups to thiocarbonyls using reagents like Lawesson's reagent. | Efficiently creates libraries of pyrimidine-thiones from pyrimidinone precursors. | researchgate.netresearchgate.net |

Achieving regioselectivity—the control over the position of chemical bond formation—is paramount in the synthesis of substituted pyrimidinones to ensure the desired isomer is produced. For a compound like this compound, it is critical to direct the introduction of the cyclohexyl group specifically to the C5 position of the pyrimidine ring.

Several strategies have been developed to control isomer formation. One powerful method is directed lithiation, where a directing group on the pyrimidine ring guides a strong base (like lithium diisopropylamide, LDA) to deprotonate a specific, adjacent position. This creates a lithiated intermediate that can then react with an electrophile (e.g., a cyclohexyl halide) to install the substituent at the desired location. A highly regioselective lithiation–substitution protocol has been used to synthesize 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, demonstrating the precision of this approach. nih.govkuleuven.be

Another key strategy involves the direct C-H functionalization of the pyrimidine core. The regioselectivity of these reactions can often be tuned by carefully selecting the catalyst, ligands, and reaction conditions. nih.gov For instance, in the arylation of 1,3-dimethyluracil, the choice between a palladium catalyst with cesium carbonate versus a palladium catalyst with copper(I) iodide can direct the substitution to either the C5 or C6 position, respectively. nih.gov A novel "deconstruction-reconstruction" strategy offers another layer of control; a complex pyrimidine can be converted into a more versatile three-carbon intermediate, which is then used in de novo heterocycle synthesis to create various substituted pyrimidine analogues with high regiochemical control. nih.gov

Table 2: Methods for Regioselective Synthesis of Substituted Pyrimidines

| Method | Description | Target Position(s) | Reference(s) |

|---|---|---|---|

| Directed Lithiation | Use of a directing group to guide deprotonation and subsequent electrophilic substitution at a specific site. | C6 | nih.govkuleuven.be |

| Catalyst-Controlled C-H Functionalization | Selection of specific transition metal catalysts and additives to favor substitution at a particular C-H bond. | C5 or C6 | nih.gov |

| Deconstruction-Reconstruction | Conversion of a pyrimidine into a flexible iminoenamine intermediate for subsequent rebuilding into a new, specifically substituted heterocycle. | C5 | nih.gov |

| Cyclocondensation Reactions | Reaction of 1,3-dicarbonyl compounds with amidines or ureas. Regioselectivity is controlled by the nature of the substituents on the starting materials. | C5, C7 (in fused systems) | rsc.org |

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, driven by goals of cost reduction and environmental sustainability. Metal-free radical reactions represent a promising avenue for the introduction of alkyl and cycloalkyl groups onto heterocyclic scaffolds. researchgate.net

These methods typically involve the generation of a radical species from a suitable precursor, which then adds to the heterocyclic ring. Hydrogen-atom-transfer (HAT) is an efficient pathway for the direct functionalization of C-H bonds under metal-free conditions. researchgate.net For instance, visible-light-driven photoredox catalysis using organic dyes can generate radicals from precursors under mild conditions, which can then be used to functionalize heterocycles. acs.org While direct application to introduce a cyclohexyl group onto a pyrimidinone is specific, the principles have been demonstrated in related systems. For example, radical-based regioselective C-H functionalization of electron-deficient heteroarenes has been achieved, with the ability to tune regiochemistry by modifying reaction conditions like solvent and pH. acs.org Another approach is the use of radical initiators, such as peroxides, to initiate a cascade or cyclization reaction that incorporates an alkyl group. A novel metal-free radical [2 + 2 + 1] cyclization has been developed for synthesizing complex nitrogen-containing polyheterocycles, showcasing the potential of radical chemistry in building intricate molecular architectures. nih.gov

Catalytic methods, particularly those involving transition metals, have revolutionized the functionalization of heterocyclic rings like pyrimidine. rsc.org Direct C-H bond activation is a state-of-the-art strategy that allows for the introduction of new substituents onto the pyrimidine core without the need for pre-functionalized starting materials (e.g., halogenated pyrimidines), making syntheses more atom-economical and efficient. nih.govacs.org

Palladium (Pd) and copper (Cu) are the most common transition metals used for the C-H functionalization of pyrimidines. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are typically performed under mild conditions and tolerate a wide variety of functional groups. The general mechanism for these C-H functionalization reactions involves steps like oxidative addition, transmetalation, and reductive elimination. nih.gov These catalytic cycles enable the formation of new carbon-carbon bonds, such as introducing an aryl or alkyl group at the C5 position of a uracil (B121893) ring. nih.gov For example, palladium-catalyzed C-H activation has been used for the regioselective arylation, iodination, and acetoxylation of 4-arylpyrimidines. acs.org

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield, minimize reaction time, and ensure high purity. For the synthesis of pyrimidinone derivatives, several parameters are systematically varied, including the choice of solvent, catalyst, temperature, and reaction time. researchgate.net

A model reaction, such as the Biginelli reaction involving an aldehyde, a β-dicarbonyl compound, and urea or thiourea, is often used to screen various conditions. researchgate.netmdpi.com For example, a study might compare different solvents (e.g., methanol, ethanol, DMF) and find that one provides a significantly higher yield than others. researchgate.netnih.gov The concentration and type of catalyst are also crucial variables.

In addition to traditional optimization, several modern techniques are employed to enhance reaction rates and yields.

Ultrasonic Irradiation : The use of ultrasound can dramatically accelerate reaction rates and improve yields. nih.govnih.gov For instance, a cyclization reaction that takes hours under conventional heating might be completed in minutes with higher yield under sonication. nih.govnih.gov

Microwave-Assisted Synthesis : Microwave irradiation is another powerful tool that can significantly reduce reaction times and often improve yields by providing rapid and uniform heating. mdpi.comnih.gov

Flow Chemistry : Performing reactions in a continuous flow reactor allows for precise control over parameters like temperature and residence time, which can lead to higher yields and improved safety, especially for highly exothermic or fast reactions. researchgate.net

Table 3: Example of Reaction Condition Optimization for a Pyrimidine Synthesis

| Entry | Solvent | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | None | 60 | 45.21 |

| 2 | Dichloromethane | l-proline nitrate | 60 | 60.55 |

| 3 | Acetonitrile | l-proline nitrate | 60 | 73.89 |

| 4 | Methanol | l-proline nitrate | 60 | 86.74 |

| 5 | Water | l-proline nitrate | 60 | 65.43 |

Data adapted from a model Biginelli reaction to illustrate the optimization process. researchgate.net

Further optimization can involve adjusting the stoichiometry of reagents or using activating agents. For instance, in a multi-step synthesis of a pyrimidinone series, challenging steps required pre-activation of an amine with lithium bis(trimethylsilyl)amide (LiHMDS) to achieve yields sufficient for further testing. chemrxiv.org

Purification Strategies and Purity Assessment Methods for Synthetic Products

After a chemical synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, catalysts, and by-products. The purity of the final compound is then assessed using a variety of analytical techniques.

Common purification strategies for pyrimidinone derivatives include:

Recrystallization : This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. This method is effective for obtaining highly pure crystalline solids. nih.gov

Column Chromatography : This is a highly versatile purification method where the crude mixture is passed through a stationary phase (commonly silica (B1680970) gel) using a mobile phase (a solvent or mixture of solvents). nih.gov Compounds separate based on their differential adsorption to the stationary phase, allowing for the isolation of the target molecule. nih.govnih.gov

Preparative Thin-Layer Chromatography (TLC) : For smaller quantities, a thicker version of a standard TLC plate can be used to separate and isolate compounds. nih.gov

Specialized Adsorption : For large-scale or industrial applications, more advanced techniques may be used. For example, certain tetrahydropyrimidine (B8763341) derivatives can be purified from aqueous solutions by adsorption onto zeolites, followed by desorption and crossflow filtration. google.com

Once purified, the identity and purity of the synthetic product are confirmed using a suite of analytical methods.

Table 4: Common Purification and Purity Assessment Methods

| Method | Purpose | Description | Reference(s) |

|---|---|---|---|

| Column Chromatography | Purification | Separates compounds based on polarity by passing them through a column of adsorbent material like silica gel. | nih.govnih.gov |

| Recrystallization | Purification | Purifies crystalline solids by dissolving in a hot solvent and allowing the desired compound to crystallize upon cooling. | nih.gov |

| Thin-Layer Chromatography (TLC) | Purity Assessment & Reaction Monitoring | A quick method to check the purity of a sample and monitor the progress of a reaction by separating components on a plate coated with adsorbent. | derpharmachemica.com |

| Melting Point Determination | Purity Assessment | A pure crystalline solid has a sharp and characteristic melting point range. Impurities typically broaden and depress the melting range. | derpharmachemica.com |

| Infrared (IR) Spectroscopy | Structural Characterization | Identifies the presence of specific functional groups (e.g., C=O, N-H, C=S) in a molecule. | nih.govderpharmachemica.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation & Purity Assessment | Provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms (1H, 13C). It is a primary tool for confirming the structure and assessing purity. | nih.govderpharmachemica.com |

| Mass Spectrometry (MS) | Molecular Weight & Formula Determination | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound. | derpharmachemica.com |

Computational Chemistry and Molecular Modeling of 5 Cyclohexylpyrimidin 2 1h One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For many pyrimidine (B1678525) derivatives, DFT has been successfully used to elucidate their fundamental characteristics. nih.gov

Geometry Optimization and Energetic Landscapes

In a typical study, the first step involves geometry optimization, where the most stable three-dimensional arrangement of the atoms in the 5-Cyclohexylpyrimidin-2(1H)-one molecule would be determined by finding the minimum energy structure. This process would also map out the energetic landscape, identifying different stable conformations (isomers) and the energy barriers between them. While such studies have been performed for various pyrimidine compounds, specific data on the optimized geometry and energetic profile of this compound is not readily found.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT methods are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. For a compound like this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies of the infrared (IR) spectrum, and the electronic transitions of the UV-Vis spectrum. Although the computational frameworks for these predictions are well-established for organic molecules, specific predicted spectroscopic data for this compound is not documented in the available literature.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity. The MEP would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. Generally, in pyrimidine rings, the nitrogen atoms represent nucleophilic sites, while the hydrogen atoms and regions of low electron density are electrophilic. However, a specific MEP analysis for this compound, which would detail the influence of the cyclohexyl group on its reactivity sites, is not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics simulations provide a way to study the movement of atoms and molecules over time, offering insights into the dynamic behavior of compounds in different environments.

Exploration of Conformational Space of the Cyclohexyl Moiety

The cyclohexyl group attached to the pyrimidine ring can adopt various conformations, most notably the chair, boat, and twist-boat forms. MD simulations would be instrumental in exploring the conformational space of this cyclohexyl moiety and determining the most populated conformations at a given temperature. Such an analysis would be crucial for understanding how the shape of the molecule influences its interactions. However, specific MD studies detailing the conformational preferences of the cyclohexyl group in this compound are not reported in the available research.

Intermolecular Interactions and Solvent Effects

MD simulations are also employed to study how a molecule interacts with itself and with solvent molecules. For this compound, these simulations could reveal how the molecules aggregate in a solid state or how they are solvated in different liquids. This information is vital for understanding its physical properties like solubility and for predicting its behavior in biological systems. While general principles of intermolecular interactions would apply, specific simulation results detailing these effects for this compound are absent from the scientific literature.

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical calculations offer a microscopic view of a molecule's electronic structure, providing key insights into its inherent reactivity and stability. These calculations are foundational to understanding how this compound might behave in a chemical or biological environment.

Frontier Molecular Orbital (FMO) Theory Application

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A hypothetical representation of FMO analysis for a pyrimidine derivative is shown below:

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | (Typical range: -6 to -8 eV) | Electron donation, nucleophilic attack |

| LUMO | (Typical range: -1 to -3 eV) | Electron acceptance, electrophilic attack |

| HOMO-LUMO Gap | (Typical range: 3 to 7 eV) | Indicator of kinetic stability |

Note: The values in this table are illustrative for a generic pyrimidine derivative and are not specific to this compound.

Fukui Functions and Local Reactivity Descriptors

While FMO theory provides a global picture of reactivity, Fukui functions offer a more localized perspective, identifying specific atomic sites within a molecule that are most susceptible to attack. researchgate.netresearchgate.net These functions are derived from changes in electron density as electrons are notionally added to or removed from the molecule.

There are three main types of Fukui functions:

f+(r) : Predicts the site for nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for radical attack.

Molecular Docking Simulations to Predict Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comtandfonline.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.

Ligand-Target Recognition and Binding Mode Prediction

For pyrimidine derivatives, molecular docking studies have been extensively used to predict their interaction with various protein targets, such as kinases, which are often implicated in diseases like cancer. mdpi.comnih.gov In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. The software then explores various possible conformations and orientations of the ligand, calculating a "docking score" for each to estimate the binding affinity.

Analysis of Specific Atom-Protein Interactions

A detailed analysis of the docked pose reveals specific atomic interactions that stabilize the ligand-protein complex. These interactions are critical for understanding the basis of molecular recognition. For this compound, the following interactions would be anticipated:

Hydrogen Bonds: The nitrogen atoms and the carbonyl oxygen of the pyrimidinone ring are potential hydrogen bond donors and acceptors. These can form crucial hydrogen bonds with amino acid residues in the active site of a protein, such as glutamic acid, aspartic acid, or the backbone amides and carbonyls. mdpi.com

Hydrophobic Interactions: The nonpolar cyclohexyl ring is well-suited to interact with hydrophobic amino acid residues like leucine, isoleucine, valine, and phenylalanine within the protein's binding pocket.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models provide a rapid and cost-effective way to assess these properties early in the drug discovery process. nih.govsifisheriessciences.comjohnshopkins.edu

For this compound, various computational models can predict key ADME parameters. These predictions are often based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA).

A hypothetical ADME profile for this compound is presented in the table below, based on general expectations for similar structures:

| ADME Property | Predicted Value/Characteristic | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates good absorption across the gut wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May or may not cross into the central nervous system, depending on the therapeutic target. |

| Plasma Protein Binding (PPB) | High | The extent of binding affects the free concentration of the drug available to act on its target. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Likely inhibitor of some CYP isoforms | Potential for drug-drug interactions. The cyclohexyl group may be a site for metabolic hydroxylation. |

| Excretion | ||

| Route of Elimination | Primarily hepatic metabolism followed by renal excretion of metabolites | Typical for many small molecule drugs. |

Note: This table represents a hypothetical in silico prediction for a compound with the structural features of this compound and is for illustrative purposes.

Chemical Reactivity and Derivatization Strategies for 5 Cyclohexylpyrimidin 2 1h One

Reactions at the Pyrimidinone Nitrogen Atoms (N1, N3)

Alkylation, Acylation, and Arylation Chemistry

The N1 and N3 positions of the pyrimidinone ring are nucleophilic and can readily undergo alkylation, acylation, and arylation reactions. These transformations are fundamental for creating a diverse library of derivatives.

Alkylation: Selective N1-alkylation of similar 3,4-dihydropyrimidine-2(1H)-ones has been successfully achieved under mild, solvent-free phase transfer catalytic (PTC) conditions. nih.gov This method utilizes tetrabutylammonium (B224687) hydrogen sulfate (B86663) as the catalyst and 50% aqueous sodium hydroxide (B78521) as the base, demonstrating tolerance to various substituents on the pyrimidinone core. nih.gov Another approach involves the use of a mild base like cesium carbonate with alkyl halides at room temperature, which also provides excellent regioselectivity and high yields of the N1-alkylated products. researchgate.net Furthermore, alkylation of 5-substituted 1H-tetrazoles, a related heterocyclic system, has been accomplished through the diazotization of aliphatic amines, preferentially forming 2,5-disubstituted tetrazoles. organic-chemistry.org

Acylation: Acylation at the nitrogen centers introduces carbonyl functionalities, which can serve as handles for further chemical modifications or to modulate the electronic properties of the ring. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base, are typically employed.

Arylation: The introduction of aryl groups at the nitrogen positions can be achieved through various cross-coupling reactions. These methods often involve the use of a transition metal catalyst, such as palladium or copper, to facilitate the formation of the C-N bond between the pyrimidinone nitrogen and an aryl halide or boronic acid.

Table 1: Examples of Reagents for N-Substitution Reactions

| Reaction Type | Reagent Class | Example Reagent |

| Alkylation | Alkyl Halides | Methyl Iodide |

| Benzyl Bromide | ||

| Acylation | Acyl Chlorides | Acetyl Chloride |

| Benzoyl Chloride | ||

| Arylation | Aryl Halides | Phenyl Iodide |

| Arylboronic Acids | Phenylboronic Acid |

Formation of N-substituted Pyrimidinone Derivatives

The synthesis of N-substituted pyrimidinone derivatives is a cornerstone of medicinal chemistry research, as these modifications can significantly impact biological activity. For instance, a series of N5-substituted-pyrazolo[3,4-d]pyrimidinone derivatives were designed and synthesized as potential anticancer agents. nih.gov In this study, various substituents were introduced at the N5 position, including phenacyl and acetamide (B32628) moieties, leading to compounds with potent inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.gov The synthesis of these derivatives often involves heating the pyrimidinone core with the appropriate halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov

Modifications on the Cyclohexyl Ring

The cyclohexyl moiety of 5-Cyclohexylpyrimidin-2(1H)-one offers another avenue for derivatization. Functionalization of this aliphatic ring can lead to novel analogues with altered steric and electronic profiles.

Selective Oxidation of Aliphatic C-H Bonds

The direct and selective functionalization of C-H bonds is a powerful tool in modern organic synthesis. nih.gov Recent advancements have enabled the selective oxidation of C-H bonds in cycloalkanes, a challenging transformation due to the inert nature of these bonds. nih.govresearchgate.net Biocatalytic approaches have shown promise in the functionalization of cyclohexanes. researchgate.net These methods can achieve high regioselectivity and stereoselectivity, allowing for the introduction of functional groups at specific positions on the cyclohexyl ring. researchgate.net Such transformations are crucial for late-stage functionalization in drug discovery, enabling the rapid diversification of lead compounds. rsc.org

Functionalization of the Cyclohexyl Moiety

Beyond oxidation, the cyclohexyl ring can be functionalized through various other chemical transformations. These modifications can introduce a range of functional groups, leading to derivatives with diverse physicochemical properties. For example, the Diels-Alder reaction can be used to form substituted cyclohexene (B86901) derivatives, which can then be further modified. wikipedia.org Additionally, transition-metal-catalyzed C-H activation strategies can be employed to introduce aryl or other functional groups directly onto the cyclohexyl ring. nih.gov

Electrophilic and Nucleophilic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring itself can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the presence of the two nitrogen atoms and the oxo group.

Electrophilic Substitution: The pyrimidine ring is generally electron-deficient due to the presence of two electronegative nitrogen atoms, which makes electrophilic aromatic substitution challenging. researchgate.netyoutube.com However, the presence of activating groups, such as hydroxyl or amino groups, can enhance the ring's reactivity towards electrophiles. researchgate.net When substitution does occur, it is generally directed to the C-5 position, which is the most electron-rich carbon in the ring. researchgate.netquora.com

Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. researchgate.net The presence of a good leaving group, such as a halogen, at one of these positions facilitates nucleophilic aromatic substitution (SNA_r) reactions. chemrxiv.orgyoutube.com Computational studies have suggested that for pyrimidine, nucleophilic substitution reactions are likely to proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. nih.gov These reactions allow for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for derivatizing the pyrimidine core. chemrxiv.orgwur.nl

Ring Transformations and Skeletal Diversification of Pyrimidinone Derivatives

The pyrimidinone core is a versatile scaffold that can be chemically manipulated to generate a diverse range of other heterocyclic structures. This skeletal diversification is a powerful strategy in medicinal chemistry and materials science, allowing for the exploration of new chemical space and the development of novel compounds with unique properties.

Conversion to Other Heterocyclic Systems

A key strategy for the diversification of pyrimidinone-containing molecules is the transformation of the pyrimidine ring into other heterocyclic systems. This can be achieved through a "deconstruction-reconstruction" approach, which involves the cleavage of the pyrimidine ring followed by a recyclization step to form a new heterocycle. nih.gov

One notable method involves the conversion of a pyrimidine, such as a derivative of this compound, into an N-arylpyrimidinium salt. This transformation activates the pyrimidine ring, making it susceptible to cleavage into a three-carbon iminoenamine building block. This reactive intermediate can then be used in various heterocycle-forming reactions. For instance, reaction with hydrazines can lead to the formation of pyrazoles, while treatment with hydroxylamine (B1172632) can yield 1,2-oxazoles. nih.gov This approach allows for the generation of diverse analogs from a common pyrimidinone precursor, which would be challenging to synthesize through other methods. nih.gov

This strategy is particularly valuable in the later stages of drug discovery, where fine-tuning of the core structure is often required to optimize pharmacological properties. The ability to transform the pyrimidinone core into other five-membered heterocycles like azoles opens up new avenues for structure-activity relationship (SAR) studies. nih.gov

Further examples of ring transformations include the conversion of pyrimido[2,1-b]quinazolinones, a related fused pyrimidine system, from 6-amino-3,4-dihydro-2H-pyrimido[1,2-c]quinazolines. nih.gov Additionally, the synthesis of furo[3,2-d]pyrimidines can be achieved from pyrimidine-4-carbaldehydes through a 'dimerization' process involving a benzoin (B196080) addition as a key step. dntb.gov.ua

| Starting Material | Reagents | Resulting Heterocycle | Reference |

| N-Arylpyrimidinium salt (from pyrimidine) | Hydrazine | Pyrazole | nih.gov |

| N-Arylpyrimidinium salt (from pyrimidine) | Hydroxylamine | 1,2-Oxazole | nih.gov |

| 6-Amino-3,4-dihydro-2H-pyrimido[1,2-c]quinazolines | - | Pyrimido[2,1-b]quinazolinones | nih.gov |

| Pyrimidine-4-carbaldehydes | - | Furo[3,2-d]pyrimidin-7-ol | dntb.gov.ua |

Catalytic Methods for Selective Bond Formation

Catalytic methods play a crucial role in the functionalization of the pyrimidinone scaffold, enabling the selective formation of new chemical bonds with high efficiency and control. These methods are essential for the synthesis of complex pyrimidinone derivatives with desired substitution patterns.

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to pyrimidine chemistry. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The amination of chloropyrimidines, often carried out in the presence of a palladium catalyst, is a key step in the synthesis of many biologically active arylaminopyrimidines. nih.gov While amination of dichloropyrimidines often occurs preferentially at the 4-position, these methods provide a powerful tool for introducing amino substituents onto the pyrimidine ring. nih.gov

Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis and functionalization of pyrimidines. Copper(II)-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are effective for constructing the pyrimidine ring itself. mdpi.com Furthermore, copper-catalyzed tandem reactions, such as the Blaise/Pinner-type reaction, can be employed to construct pyrimidinones (B12756618) from nitriles and a Reformatsky reagent. mdpi.com

Rhodium-catalyzed reactions offer another avenue for the selective functionalization of pyrimidinones. Enantioselective rhodium-catalyzed [4+2] cycloadditions of α,β-unsaturated imines and isocyanates can produce pyrimidinones with high enantioselectivity. mdpi.com More advanced rhodium(III)-catalyzed C-H activation and annulation reactions of aromatic amides with maleimides have been developed to construct complex spiro-N-heterocycles, demonstrating the potential for highly selective bond formation on amide-containing substrates. acs.org

Iridium-catalyzed reactions have also been utilized for the regioselective synthesis of pyrimidines through a [3+1+1+1] cycloaddition of amidines and alcohols. This process involves a sequence of condensation and dehydrogenation steps, leading to selective C-C and C-N bond formations. mdpi.com

Beyond metal catalysis, organocatalysis provides a complementary approach. For example, organocatalysts have been used in the diastereoselective synthesis of pyrano[2,3-d]pyrimidinone derivatives. acs.org Additionally, metal-free methods for site-selective C-N bond formation on polyhalogenated pyrimidines have been developed, offering an alternative to traditional metal-catalyzed cross-coupling reactions. rsc.org

| Catalyst Type | Reaction Type | Bond Formed | Key Features | Reference |

| Palladium | Amination | C-N | Widely used for synthesis of arylaminopyrimidines. | nih.gov |

| Copper | Cycloaddition, Tandem Reaction | C-C, C-N | Construction of pyrimidine and pyrimidinone rings. | mdpi.com |

| Rhodium | [4+2] Cycloaddition, C-H Activation | C-C, C-N | Enantioselective synthesis and construction of complex heterocycles. | mdpi.comacs.org |

| Iridium | [3+1+1+1] Cycloaddition | C-C, C-N | Regioselective synthesis from amidines and alcohols. | mdpi.com |

| Organocatalyst | Diastereoselective Synthesis | C-C | Synthesis of fused pyrimidinone systems. | acs.org |

| Metal-Free | Nucleophilic Aromatic Substitution | C-N | Site-selective functionalization of halogenated pyrimidines. | rsc.org |

Biological Evaluation of 5 Cyclohexylpyrimidin 2 1h One and Its Analogues

In Vitro Biological Screening Methodologies

Enzyme Inhibition Assays (e.g., for specific enzymes targeted by pyrimidine (B1678525) scaffolds)

Pyrimidine derivatives are widely recognized for their potential to inhibit various enzymes involved in pathological processes. nih.govnih.gov Enzyme inhibition assays are crucial for identifying and characterizing the inhibitory activity of compounds like 5-Cyclohexylpyrimidin-2(1H)-one and its analogues against specific enzymatic targets.

One common method is the colorimetric assay, which measures the peroxidase activity of cyclooxygenase (COX) enzymes. nih.gov This assay evaluates the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), a substrate for enzymes with peroxidase activity. nih.gov The reduction of prostaglandin (B15479496) G2 (PGG2) to prostaglandin H2 (PGH2) is linked to TMPD oxidation, providing a measure of COX activity. nih.gov Studies on pyrimidine derivatives have demonstrated their potential as selective COX-2 inhibitors. For instance, certain pyrimidine derivatives have shown high selectivity towards COX-2, with some achieving results comparable to the established anti-inflammatory drug meloxicam. nih.gov

Another significant area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the pathology of Alzheimer's disease. nih.gov The inhibitory activity of pyrimidine derivatives against these enzymes is often determined using Ellman's spectrophotometric method. acs.org Research has shown that pyrimidine diamine derivatives can be potent inhibitors of AChE. acs.org For example, specific derivatives with a phenyl ring have demonstrated approximately 90% inhibition of Electrophorus electricus AChE (EeAChE) at a concentration of 9 μM. acs.org

Furthermore, pyrimidine derivatives have been investigated as inhibitors of other metabolic enzymes like carbonic anhydrases (CAs), α-glycosidase, and aldose reductase (AR). nih.gov Novel synthesized pyrimidine derivatives have shown effective inhibition of these enzymes, with Kᵢ values in the nanomolar range for hCA I, hCA II, AChE, BChE, and α-glycosidase. nih.gov

The inhibitory potential of pyrimidine derivatives extends to kinases, which are crucial in cell signaling and are often dysregulated in cancer. For example, thienopyrimidine derivatives have been evaluated for their inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. mdpi.com In-vitro FLT3 kinase enzyme inhibition assays have identified promising candidates with IC₅₀ values in the micromolar range. mdpi.com Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of PIM-1 kinase, a target in breast cancer, with IC₅₀ values in the nanomolar range. rsc.org

Table 1: Enzyme Inhibition Data for Pyrimidine Analogues

| Compound Type | Target Enzyme | Assay Method | Key Findings |

|---|---|---|---|

| Pyrimidine Derivatives | COX-2 | Colorimetric (TMPD oxidation) | High selectivity for COX-2, comparable to meloxicam. nih.gov |

| Pyrimidine Diamine Derivatives | AChE | Ellman's spectrophotometric method | ~90% inhibition of EeAChE at 9 μM. acs.org |

| Novel Pyrimidine Derivatives | hCA I, hCA II, AChE, BChE, α-glycosidase | N/A | Kᵢ values in the nanomolar range. nih.gov |

| Thienopyrimidine Derivatives | FLT3 | In-vitro kinase inhibition assay | IC₅₀ values in the micromolar range. mdpi.com |

Receptor Binding and Modulation Assays (e.g., allosteric sites)

The interaction of pyrimidine derivatives with various receptors is a key aspect of their biological evaluation. Receptor binding assays, often utilizing radioligands, are employed to determine the affinity and selectivity of these compounds for specific receptor subtypes. nih.gov

A notable example is the investigation of pyrimidine derivatives as antagonists for adenosine (B11128) receptors (ARs). nih.gov Radioligand binding assays have been used to determine the affinity of these compounds at the four human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). nih.gov Some diaryl 2- or 4-amidopyrimidines have exhibited high affinity (Kᵢ < 10 nM) and remarkable selectivity for the hA₃ receptor, showing no activity at the other subtypes. nih.gov

Molecular docking studies are often used to complement experimental assays by predicting the binding modes of ligands within the receptor's binding pocket. researchgate.net For instance, the interaction of pyrimidine derivatives with the thymidylate synthase receptor has been investigated using in-silico molecular docking, which has helped in identifying compounds with good binding interactions. researchgate.net

Pyrimidine derivatives have also been explored as modulators of the glucagon-like peptide-1 (GLP-1) receptor, a target for type 2 diabetes treatment. nih.gov In vitro experiments with cultured cells are used to assess the ability of these compounds to act as GLP-1 receptor agonists by measuring their effect on insulin (B600854) secretion. nih.gov

The purinergic P2 receptors, which are activated by nucleotides like ATP and UTP, represent another important target class for pyrimidine derivatives. acs.org The pharmacological characterization of these receptors has been challenging due to the lack of highly selective ligands and reliable radioligand binding assays. acs.org However, functional assays, such as measuring changes in intracellular calcium, are used to characterize the activity of compounds at these receptors. acs.org

Cell-Based Assays for Cellular Pathway Modulation

Cell-based assays are instrumental in understanding how compounds like this compound and its analogues affect cellular functions and signaling pathways. These assays provide insights into the biological effects of a compound in a more physiologically relevant context than isolated enzyme or receptor assays.

A key area of investigation for pyrimidine derivatives is their influence on osteogenesis, the process of bone formation. The alkaline phosphatase (ALP) activity assay is a primary screening tool to assess the osteogenic potential of compounds in osteoblast cells. nih.gov ALP is an early marker of osteoblast differentiation. nih.gov Compounds that increase ALP activity are considered potential bone anabolic agents. For example, certain pyrimidine derivatives have been shown to enhance ALP activity at nanomolar concentrations. nih.gov

To further evaluate osteogenic potential, mineralization assays are performed using bone marrow mesenchymal cells. nih.gov These assays assess the ability of compounds to promote the formation of mineralized nodules, a hallmark of mature osteoblasts. nih.gov Staining with Alizarin Red S, a calcium-chelating dye, allows for the quantification of mineralization. nih.gov

Cell viability assays, such as the MTT assay, are crucial to ensure that the observed effects are not due to cytotoxicity. nih.gov These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. nih.gov

The de novo pyrimidine biosynthetic pathway is another cellular process modulated by various signaling cascades. nih.gov The activity of this pathway is upregulated during the S phase of the cell cycle to meet the demand for nucleotides for DNA synthesis. nih.gov The regulation of this pathway can be studied in synchronized cell cultures by measuring the activity of key enzymes like carbamoyl-phosphate synthetase (CPSase). nih.gov The allosteric regulation of CAD, a multifunctional protein that includes CPSase, is modulated by phosphorylation by MAP kinase (MAPK) and protein kinase A (PKA). nih.gov

Antimicrobial Activity Screening (e.g., antibacterial, antifungal)

The search for new antimicrobial agents is a critical area of research, and pyrimidine derivatives have shown promise in this regard. Screening for antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of a compound against a panel of clinically relevant bacteria and fungi.

Various pyrimidine-based compounds have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated good antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The MIC values for these compounds against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans have been reported. nih.gov

Hybrid molecules incorporating a pyrimidine scaffold have also been explored. For example, pyrimidine derivatives linked to a sulfaguanidine (B1682504) moiety have shown moderate to good antimicrobial activity against various bacterial and fungal strains, with MIC values in the micromolar range. nih.gov

The mechanism of action of these antimicrobial pyrimidines can vary. Some may inhibit essential bacterial enzymes, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis. For example, some pyrimidine derivatives have been investigated as inhibitors of bacterial sortase A (SrtA), an enzyme crucial for the virulence of Gram-positive bacteria like Staphylococcus aureus. acs.org In vitro assays have identified natural product-based pyrimidine compounds that inhibit SrtA activity and reduce bacterial adhesion to host proteins. acs.org

Table 2: Antimicrobial Activity of Pyrimidine Analogues

| Compound Type | Organism(s) | Key Findings |

|---|---|---|

| Pyrido[2,3-d]pyrimidine derivatives | S. aureus, E. coli, C. albicans | Good antimicrobial activity. nih.gov |

| Pyrimidine-sulfaguanidine hybrids | Gram-positive & Gram-negative bacteria, fungi | Moderate to good antimicrobial activity with MICs in the micromolar range. nih.gov |

Antiviral Activity Assessment

Pyrimidine nucleoside analogues have long been a cornerstone of antiviral therapy. The assessment of the antiviral activity of new pyrimidine derivatives, including compounds like this compound, is a critical step in drug discovery.

Plaque reduction assays are a standard method for determining the in vitro antiviral activity of a compound. nih.gov In this assay, a monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The concentration of the compound that reduces the number of viral plaques by 50% (EC₅₀) is a measure of its antiviral potency. nih.gov

For example, 5-ethyl-2'-deoxyuridine, a pyrimidine analogue, has been evaluated against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov Plaque reduction assays in Vero cells showed median effective doses of 8.6 µM and 7.8 µM for HSV-1 and HSV-2, respectively. nih.gov The selective antiviral activity of many such nucleoside analogues is dependent on their phosphorylation by a virus-induced thymidine (B127349) kinase. nih.gov

Other pyrimidine derivatives have been identified as inhibitors of viral enzymes. For instance, 6-cyclohexyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones have been found to target the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). frontiersin.org An RdRp activity assay demonstrated that a lead compound from this series inhibited ZIKV RdRp with an EC₅₀ of 11.38 ± 0.51 μM. frontiersin.org

The antiviral activity of 5-[(cyanomethylene)oxy]-2'-deoxyuridine has also been demonstrated against herpes viruses in primary rabbit kidney cells, with an activity comparable to other known antiviral agents. nih.gov

Anticancer Potential Assessment

The evaluation of pyrimidine derivatives for their anticancer potential involves a variety of in vitro assays to assess their effects on cancer cell proliferation, survival, and the cell cycle.

A primary screening method is the cytotoxicity assay, which measures the ability of a compound to kill cancer cells. The sulforhodamine B (SRB) assay and the MTT assay are commonly used to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀). nih.govorientjchem.org Numerous pyrimidine derivatives have been screened against various cancer cell lines, including those from the prostate, liver, colon, breast, and lung. nih.govmdpi.com

For example, certain pyrimidine derivatives have shown potent antiproliferative activity against breast cancer cell lines, with IC₅₀ values in the micromolar range. orientjchem.org Some compounds have even exhibited greater potency than the standard chemotherapy drug doxorubicin. orientjchem.org

Beyond general cytotoxicity, researchers investigate the specific mechanisms by which these compounds exert their anticancer effects. This can involve assays to measure the induction of apoptosis (programmed cell death) and analysis of the cell cycle. rsc.orgorientjchem.org For instance, a cyclohexane-1-carboxamide derivative showed potent antitumor activity against a breast cancer cell line and was found to induce apoptosis and cause cell cycle arrest. orientjchem.org Similarly, a pyrido[2,3-d]pyrimidine derivative was found to significantly activate apoptosis in breast cancer cells and arrest the cell cycle at the G1 phase. rsc.org

The molecular targets of these anticancer pyrimidines are also a subject of investigation. Molecular docking studies can predict the binding of these compounds to proteins involved in cancer progression, such as Bcl-2 or various kinases. nih.govmdpi.com For example, pyrimidine derivatives have been designed as microtubule targeting agents, and their ability to inhibit tubulin polymerization and the binding of colchicine (B1669291) to tubulin has been demonstrated. mdpi.com

Table 3: Anticancer Activity of Pyrimidine Analogues

| Compound Type | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Cyclohexane-1-carboxamide derivative | Breast cancer (MCF-7) | Potent antiproliferative activity (IC₅₀ = 3.25 μM), induction of apoptosis, and cell cycle arrest. orientjchem.org |

| Pyrido[2,3-d]pyrimidine derivative | Breast cancer (MCF-7), Liver cancer (HepG2) | Remarkable cytotoxicity with IC₅₀ values of 0.57 μM (MCF-7) and 1.13 μM (HepG2); potent PIM-1 kinase inhibition. rsc.org |

| 5,6,7,8-Tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines | Various | Potent antiproliferative effects (IC₅₀ < 40 nM) and microtubule depolymerization. mdpi.com |

Identification of Potential Molecular Targets and Mechanisms of Action

The pyrimidine scaffold, a core component of this compound, is a versatile structure in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.gov Analogues of this compound have been investigated for their potential to inhibit various enzymes and receptors, demonstrating the broad therapeutic potential of this chemical class.

One key area of investigation for pyrimidine derivatives has been their activity as kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. nih.gov The pyrimidine scaffold serves as a foundational structure for the design of dual-target kinase inhibitors, a strategy aimed at overcoming drug resistance and improving therapeutic efficacy. nih.gov

Another significant molecular target for pyrimidine-containing compounds is the viral RNA-dependent RNA polymerase (RdRp). For instance, certain 6-cyclohexyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones have been identified as inhibitors of the Zika virus (ZIKV) NS5 RdRp. frontiersin.org Specifically, compound 4w in a study demonstrated inhibition of ZIKV RdRp with an EC50 of 11.38 ± 0.51 μM. frontiersin.org This highlights the potential of these analogues in the development of antiviral agents.

Furthermore, pyrimidine derivatives have been explored as microtubule targeting agents. A series of 5,6,7,8-tetrahydrobenzo frontiersin.orgmedchemexpress.comthieno[2,3-d]pyrimidines were designed and shown to inhibit tubulin assembly. mdpi.com Several of these compounds demonstrated potent antiproliferative effects with IC50 values below 40 nM and were found to be more effective than lead compounds at inhibiting colchicine binding to tubulin. mdpi.com This suggests that the mechanism of action for these analogues involves the disruption of the cellular cytoskeleton, a validated strategy in cancer chemotherapy.

The glucagon-like peptide-1 (GLP-1) receptor is another target for which pyrimidine derivatives have shown activity. nih.gov Orally available small-molecule GLP-1 receptor agonists are sought after for the treatment of type 2 diabetes. nih.gov Studies have shown that certain pyrimidine derivatives can significantly increase insulin secretion in vitro, indicating their potential as novel treatments for metabolic disorders. nih.gov

In the realm of infectious diseases, pyrimidine-based scaffolds are being evaluated for their antimicrobial properties. researchgate.net They are considered ideal cores for designing molecules with targeted biological activity against various microbial protein targets. researchgate.net Fused pyrimidine systems, such as researchgate.netnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidines, have also demonstrated a wide range of pharmacological activities, including antimicrobial and anti-tubercular effects. nih.gov

The following table summarizes the identified molecular targets for analogues of this compound and their corresponding mechanisms of action.

| Compound Class | Molecular Target | Mechanism of Action |

| Pyrimidine-based dual-target inhibitors | Kinases | Inhibition of kinase activity, disrupting cell signaling pathways. nih.gov |

| 6-Cyclohexyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones | Zika Virus NS5 RNA-dependent RNA polymerase (RdRp) | Inhibition of viral replication through blocking RdRp activity. frontiersin.org |

| 5,6,7,8-Tetrahydrobenzo frontiersin.orgmedchemexpress.comthieno[2,3-d]pyrimidines | Tubulin | Inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis. mdpi.com |

| Pyrimidine derivatives | Glucagon-like peptide-1 (GLP-1) Receptor | Agonism of the GLP-1 receptor, stimulating insulin secretion. nih.gov |

| Pyrimidine and fused pyrimidine derivatives | Microbial Proteins | Inhibition of essential microbial proteins, leading to antimicrobial activity. researchgate.net |

Pharmacological Activity Spectrum Associated with Pyrimidinone Scaffolds

The pyrimidinone scaffold, and the broader pyrimidine class to which it belongs, is associated with a diverse range of pharmacological activities. This structural motif is a privileged one in medicinal chemistry, appearing in numerous clinically approved drugs and bioactive molecules. researchgate.netnih.gov The versatility of the pyrimidine ring allows for substitutions that can modulate its biological effects, leading to a wide spectrum of therapeutic applications.

Anticancer Activity: A significant area of research for pyrimidinone scaffolds is in oncology. nih.gov They are key components of many kinase inhibitors used in targeted cancer therapy. nih.gov By inhibiting specific kinases involved in tumor growth and proliferation, these compounds can exert potent anticancer effects. nih.gov Furthermore, pyrimidine analogues that target microtubules have shown significant antiproliferative activity in various cancer cell lines, including those that have developed resistance to existing drugs. mdpi.com For example, certain 5,6,7,8-tetrahydrobenzo frontiersin.orgmedchemexpress.comthieno[2,3-d]pyrimidines have demonstrated impressive IC50 values, indicating their potential as effective anticancer agents. mdpi.com

Antimicrobial and Antiviral Activity: The pyrimidine core is a foundational element in the development of antimicrobial agents. researchgate.net These compounds have been shown to be effective against a range of microbial pathogens. researchgate.net Fused pyrimidine systems, such as researchgate.netnih.govfrontiersin.orgtriazolo[1,5-a]pyrimidines, have also been noted for their anti-tubercular and broader antimicrobial activities. nih.gov In the antiviral domain, as previously mentioned, pyrimidinone analogues have been identified as inhibitors of the Zika virus RdRp, demonstrating their potential in combating viral infections. frontiersin.org

Metabolic Disorders: Pyrimidinone derivatives have emerged as promising candidates for the treatment of type 2 diabetes. nih.gov Their ability to act as GLP-1 receptor agonists and stimulate insulin secretion provides a basis for the development of new oral hypoglycemic agents. nih.gov

Central Nervous System (CNS) Activity: While not the primary focus of the provided context, it is worth noting that pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, a related class, have shown applications as CNS agents. medchemexpress.com This suggests that with appropriate structural modifications, pyrimidinone derivatives could also be explored for their potential to modulate CNS targets.

The following table provides an overview of the pharmacological activities associated with the pyrimidinone scaffold and its analogues.

| Pharmacological Activity | Examples of Investigated Analogues |

| Anticancer | Pyrimidine-based dual-target kinase inhibitors nih.gov, 5,6,7,8-Tetrahydrobenzo frontiersin.orgmedchemexpress.comthieno[2,3-d]pyrimidines mdpi.com |

| Antimicrobial | Pyrimidine and fused pyrimidine derivatives researchgate.net, researchgate.netnih.govfrontiersin.orgTriazolo[1,5-a]pyrimidines nih.gov |

| Antiviral | 6-Cyclohexyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones frontiersin.org |

| Antidiabetic (Type 2) | Pyrimidine derivatives as GLP-1 receptor agonists nih.gov |

| CNS Agents | Pyrazolo[1,5-a]pyrimidines medchemexpress.com |

Structure Activity Relationship Sar Studies of 5 Cyclohexylpyrimidin 2 1h One Derivatives

Influence of Substituents on the Pyrimidinone Nucleus on the Biological Profile

In the context of 5-alkyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones, which are structurally related to the compound of interest, modifications at various positions have been shown to significantly impact their anti-HIV activity. The data presented in the table below illustrates how different substituents at the C-5 and C-6 positions, as well as on the phenylamino (B1219803) group, modulate the inhibitory potency against wild-type HIV-1.

Table 1: Biological Activity of 5-Alkyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-one Derivatives

| Compound ID | C-5 Substituent | C-6 Substituent | Phenylamino Substituent | EC₅₀ (µM) against HIV-1 |

|---|---|---|---|---|

| 4b1 | Ethyl | 2-Chloro-6-fluorobenzyl | 4-Cyano | 0.28 |

| 4b2 | Ethyl | 2-Chloro-6-fluorobenzyl | 4-Nitro | 0.85 |

| 4b3 | Ethyl | 2-Chloro-6-fluorobenzyl | 4-Trifluoromethyl | 0.52 |

| 4b4 | Ethyl | 2-Chloro-6-fluorobenzyl | 4-Acetyl | 1.10 |

| 4b5 | Ethyl | 2-Chloro-6-fluorobenzyl | Unsubstituted | 1.40 |

| 4b6 | Ethyl | 2-Chloro-6-fluorobenzyl | 4-Cyano | 0.19 |

| 4a1 | Methyl | 2-Chloro-6-fluorobenzyl | 4-Cyano | 0.35 |

| 4c1 | Propyl | 2-Chloro-6-fluorobenzyl | 4-Cyano | 0.41 |

This table is interactive. You can sort and filter the data to explore the structure-activity relationships.

The data clearly indicates that for this particular series of pyrimidinone derivatives, a 5-ethyl group in combination with a 2-chloro-6-fluorobenzyl group at C-6 and a 4-cyano substituent on the phenylamino ring results in the most potent activity. nih.gov The variation in activity with different substituents underscores the importance of a systematic exploration of the chemical space around the pyrimidinone core to identify optimal substitution patterns for a desired biological effect.

Impact of Cyclohexyl Ring Conformation and Stereochemistry on Activity

The conformation and stereochemistry of the cyclohexyl ring at the C-5 position are critical determinants of the biological activity of 5-Cyclohexylpyrimidin-2(1H)-one derivatives. The cyclohexyl group can adopt various conformations, with the chair conformation being the most stable. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. The relative orientation of these substituents can significantly affect how the molecule interacts with its biological target.

While direct studies on the conformational analysis of this compound are not extensively available, research on related molecules with bulky cycloalkyl substituents, such as adamantyl, suggests that the lipophilic and steric nature of these groups is crucial for activity. nih.gov The adamantyl group, being a rigid and bulky substituent, can be considered a conformationally restricted analogue of the cyclohexyl group. Its presence in other heterocyclic scaffolds has been associated with enhanced biological effects, suggesting that the volume and shape of the C-5 substituent play a key role in receptor binding.

The stereochemistry of the cyclohexyl ring, particularly in cases where it is further substituted, can also lead to different biological activities. For instance, cis and trans isomers of a substituted cyclohexane (B81311) ring will present different three-dimensional shapes to a binding site, potentially leading to significant differences in binding affinity and efficacy. Therefore, controlling the stereochemistry of the cyclohexyl moiety is a crucial aspect in the design of potent and selective this compound derivatives.

Electronic and Steric Effects of Structural Modifications on Biological Interactions

The biological interactions of this compound derivatives are governed by a combination of electronic and steric effects arising from structural modifications. The electronic properties of substituents on the pyrimidinone ring can influence its ability to participate in hydrogen bonding, and other polar interactions with the target protein. For example, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution within the pyrimidinone core, thereby modulating its binding affinity.

The interplay between electronic and steric effects is complex. For example, a bulky substituent that provides favorable steric interactions might also introduce unfavorable electronic properties, or vice versa. Therefore, a careful balance of these effects is necessary to achieve optimal biological activity. Molecular modeling and computational studies are often employed to understand these effects and to guide the design of new analogues with improved properties.

Rational Design Principles Based on Ligand-Target Interactions

The rational design of novel this compound derivatives with enhanced biological activity relies heavily on understanding the interactions between the ligand and its biological target. By identifying the key binding interactions, medicinal chemists can design new molecules that are more complementary to the binding site, leading to improved potency and selectivity.

A common strategy in rational drug design is to identify a "pharmacophore," which is the three-dimensional arrangement of essential features required for biological activity. For pyrimidinone derivatives, the pyrimidinone core often serves as a scaffold for presenting key hydrogen bond donors and acceptors. The cyclohexyl group at the C-5 position typically occupies a hydrophobic pocket in the target protein, and its optimal positioning is crucial for high-affinity binding.

Structure-based drug design, where the three-dimensional structure of the target protein is known, allows for the design of ligands that fit precisely into the binding site. In the absence of a target structure, ligand-based methods can be used. These methods rely on the analysis of the structure-activity relationships of a series of active compounds to build a pharmacophore model. This model can then be used to design new molecules with a higher probability of being active. The development of potent and selective inhibitors often involves an iterative process of design, synthesis, and biological testing, guided by the principles of rational drug design.

Development of Analogues with Tuned Biological Profiles

The development of analogues of this compound with tuned biological profiles is an ongoing effort in medicinal chemistry. The goal is to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound. This is typically achieved through systematic structural modifications and the evaluation of their effects on biological activity.

Furthermore, the concept of "bioisosteric replacement" is often employed, where a functional group is replaced by another group with similar physical or chemical properties. This can be used to improve the metabolic stability or reduce the toxicity of a compound while maintaining its biological activity. Through these and other medicinal chemistry strategies, it is possible to develop analogues of this compound with fine-tuned biological profiles, making them suitable candidates for further development as therapeutic agents.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions for 5-Cyclohexylpyrimidin-2(1H)-one

Emerging Trends and Advancements in Pyrimidinone Chemistry

The broader field of pyrimidinone chemistry continues to be a dynamic area of research. Current trends focus on the development of highly specific and potent inhibitors of various enzymes and receptors. The pyrimidinone scaffold is recognized for its versatility, allowing for diverse substitutions that can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Recent advancements have seen the successful design of pyrimidinone derivatives as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. The core structure is often utilized as a bioisostere for other aromatic systems, offering improved metabolic stability and target engagement. High-throughput screening and computational modeling are increasingly employed to identify novel pyrimidinone-based drug candidates and to understand their mechanisms of action at a molecular level.

Future Prospects for the Rational Design and Synthesis of Advanced this compound Analogues

Given the absence of foundational research on this compound, the future prospects for the rational design of its analogues are entirely speculative. Should initial studies indicate any interesting biological activity, future work could involve the systematic exploration of the structure-activity relationship of the cyclohexyl moiety. This would include investigating the impact of its stereochemistry, conformational flexibility, and substitution patterns on target binding and biological function.

Advanced synthetic methodologies could be employed to create a library of analogues. For instance, modifications to the pyrimidinone core, such as N-alkylation or the introduction of different functional groups at other positions, could be explored. The cyclohexyl ring itself could be replaced with other cycloalkyl or heterocyclic rings to probe the steric and electronic requirements for optimal activity.

Potential for Further Mechanistic Elucidation and Target Validation in Biological Systems

Before any mechanistic elucidation or target validation can be undertaken, the fundamental biological activity of this compound must first be established. If preliminary screening reveals any significant effects in cellular or biochemical assays, a cascade of further investigations would be warranted.

These could include target identification studies using techniques such as affinity chromatography, proteomics, or genetic approaches. Once a biological target is identified, detailed mechanistic studies could be performed to understand how the compound exerts its effects at a molecular level. This would involve enzyme kinetics, binding assays, and structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound-target interaction. However, without initial data, these remain hypothetical future steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.